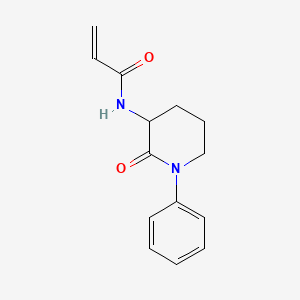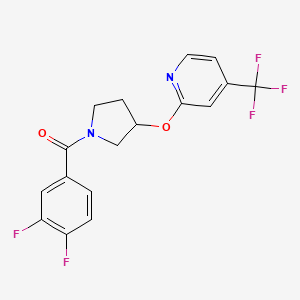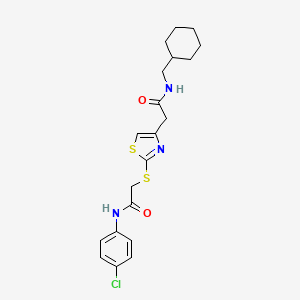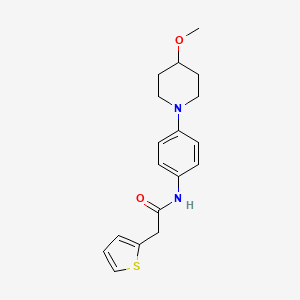
N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a chemical compound that belongs to the thiazole group of compounds. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Applications De Recherche Scientifique
Chloroacetamide Applications in Algae
The chloroacetamide class, which includes similar compounds to N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, has been studied for its effects on fatty acid synthesis in green algae like Scenedesmus Acutus. Such compounds are known to be effective herbicides used in various agricultural settings (Weisshaar & Böger, 1989).
Synthesis and Antimicrobial Activity
Research on similar compounds in the chloroacetamide family shows their synthesis and evaluation for antimicrobial activities. For example, novel thiazolidinone and acetidinone derivatives have been synthesized and tested against various microorganisms, indicating the potential of such compounds in antimicrobial treatments (Mistry, Desai, & Intwala, 2009).
Antimicrobial Activity of Ureidocephalosporins
7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl)acetamido]-3-cephem-4-carboxylates, a class of compounds with a similar structure, have exhibited broad antimicrobial activity against various organisms, including Gram-positive and Gram-negative bacteria. This indicates the potential of N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide in similar applications (Maier et al., 1986).
Comparative Metabolism Studies
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes shed light on the metabolic pathways and toxicological profiles of related compounds, which can be crucial for understanding the safety and efficacy of N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (Coleman et al., 2000).
Synthesis and Antimicrobial Activity of Methanones
The synthesis of novel aryl methanones and their antimicrobial efficacy indicates the scope of chloroacetamide derivatives in developing new antimicrobial agents. Such research underlines the potential application of N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide in fighting bacterial infections (Murthy & Shashikanth, 2012).
Antimicrobial Properties of Rhodanine-3-acetic Acid Derivatives
Rhodanine-3-acetic acid-based derivatives, related in structure to N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, have demonstrated significant antimicrobial activity, especially against mycobacteria, indicating their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Potential Anticancer Applications
The synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and their evaluation as potential anticancer agents highlight the therapeutic potential of similar compounds in cancer treatment. This could be a significant area of application for N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Evaluation as VEGFR-2 Inhibitors
Research on thiadiazol derivatives containing phenyl urea as potential VEGFR-2 inhibitors demonstrates the promise of similar compounds in cancer therapy, particularly in inhibiting specific cancer cell growth pathways (Toolabi et al., 2022).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3S/c1-28-16-5-3-2-4-15(16)24-18(27)25-19-23-14(10-29-19)9-17(26)22-13-7-11(20)6-12(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRVYSPKKGQDKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)

![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2383090.png)
![3-((5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2383091.png)

![N-(2-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2383096.png)


![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzamide hydrochloride](/img/structure/B2383103.png)
![3-[[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2383106.png)